molecular formula C12H7FN2O4 B13457526 2-(2,5-dioxopyrrolidin-3-yl)-4-fluoro-2,3-dihydro-1H-isoindole-1,3-dione

2-(2,5-dioxopyrrolidin-3-yl)-4-fluoro-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B13457526
M. Wt: 262.19 g/mol
InChI Key: DBPFBINXPGZVSD-UHFFFAOYSA-N
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Description

The compound “2-(2,5-dioxopyrrolidin-3-yl)-4-fluoro-2,3-dihydro-1H-isoindole-1,3-dione” is a heterocyclic molecule featuring a fused isoindole-1,3-dione core substituted with a fluorine atom at the 4-position and a 2,5-dioxopyrrolidin-3-yl moiety. The fluorine substituent likely enhances metabolic stability and binding affinity, as seen in fluorinated pharmaceuticals and agrochemicals .

For instance, fluoroimide (3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione), a fungicide, shares the fluorinated dione framework .

Properties

Molecular Formula

C12H7FN2O4

Molecular Weight

262.19 g/mol

IUPAC Name

2-(2,5-dioxopyrrolidin-3-yl)-4-fluoroisoindole-1,3-dione

InChI

InChI=1S/C12H7FN2O4/c13-6-3-1-2-5-9(6)12(19)15(11(5)18)7-4-8(16)14-10(7)17/h1-3,7H,4H2,(H,14,16,17)

InChI Key

DBPFBINXPGZVSD-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)NC1=O)N2C(=O)C3=C(C2=O)C(=CC=C3)F

Origin of Product

United States

Preparation Methods

Synthesis via Condensation of Phthalic Anhydride Derivatives

Method A: Direct Condensation Approach

This method is adapted from the synthesis of related isoindoline derivatives, where a substituted phthalic anhydride reacts with a suitable amino-pyrrolidinone:

  • Reagents:

    • 4-Fluorophthalic anhydride (or a precursor that can be fluorinated post-synthesis)
    • 3-Amino-2,5-dioxopyrrolidine (or a precursor that can be cyclized)
    • Catalysts such as acetic acid or pyridine
  • Procedure:

    • Dissolve 4-fluorophthalic anhydride in acetic acid.
    • Add 3-amino-2,5-dioxopyrrolidine under stirring.
    • Reflux the mixture at 80–120°C for several hours to promote condensation.
    • Cool the reaction mixture, filter the precipitated product.
    • Purify via recrystallization from suitable solvents (e.g., ethanol or ethyl acetate).
  • Outcome:

    • Formation of the core isoindoline-1,3-dione structure with the pyrrolidin-3-yl substituent attached at the appropriate position.

This approach aligns with the methods used for synthesizing similar compounds such as 4-amino-2-(2,5-dioxopyrrolidin-3-yl)-isoindole-1,3-dione as reported in PubChem and patent literature.

Fluorination at the 4-Position

Method B: Electrophilic Fluorination

Once the core structure is obtained, fluorination at the 4-position can be achieved via:

  • Reagents:

    • Selectfluor or N-fluorobenzenesulfonimide (NFSI)
    • Solvent: acetonitrile or dichloromethane
    • Acid or base catalysts as needed
  • Procedure:

    • Dissolve the precursor in the chosen solvent.
    • Add an electrophilic fluorinating agent (e.g., Selectfluor).
    • Stir at room temperature or slightly elevated temperature (25–50°C).
    • Monitor the reaction progress via TLC or HPLC.
    • Quench the reaction, extract, and purify the fluorinated product through chromatography.

This method is effective for regioselective fluorination of aromatic rings and has been employed in similar contexts for fluorinated isoindoline derivatives.

Alternative Approach: Nucleophilic Aromatic Substitution

If the precursor contains a suitable leaving group (e.g., a nitro or halogen substituent at the 4-position), nucleophilic fluorination using potassium fluoride with phase transfer catalysts can be employed under elevated temperatures.

Post-Synthesis Modifications

In some cases, the fluorine atom can be introduced during the initial condensation step by using fluorinated intermediates or via late-stage fluorination to ensure regioselectivity and yield optimization.

Summary of the Synthetic Route

Step Description Reagents/Conditions References
1 Condensation of fluorinated phthalic anhydride with amino-pyrrolidinone Phthalic anhydride derivative, amino-pyrrolidinone, acetic acid, reflux ,
2 Cyclization to form isoindoline core Heating, acid catalysis
3 Fluorination at the 4-position Selectfluor or NFSI, acetonitrile, room temperature
4 Purification Recrystallization or chromatography -

Notes on Optimization and Variations

  • Chiral resolution can be achieved via chiral acids or bases if enantiomeric purity is required.
  • Yield improvements are possible through microwave-assisted synthesis or employing more reactive fluorinating agents.
  • Alternative routes include multistep sequences starting from substituted benzaldehydes or utilizing metal-catalyzed cross-coupling reactions for the introduction of fluorine.

Chemical Reactions Analysis

2-(2,5-dioxopyrrolidin-3-yl)-4-fluoro-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-3-yl)-4-fluoro-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with proteins and nucleic acids, affecting their function and activity. This disruption can lead to changes in cellular processes and pathways, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name Structural Features Applications/Activity Key Differences
Target Compound Fused isoindole-1,3-dione + 2,5-dioxopyrrolidin-3-yl; 4-fluoro substitution Not explicitly reported (inference: bioactivity) Unique fused-ring system; dual dione motifs
Fluoroimide (3,4-dichloro-1-(4-fluorophenyl)-1H-pyrrole-2,5-dione) Pyrrole-2,5-dione core; 4-fluorophenyl and chlorine substituents Fungicide Simpler pyrrole-dione system; lacks isoindole ring
2,5-Dimethyl-4-(pyrrolidin-1-yl)-2,3-dihydrofuran-3-one Dihydrofuranone core; pyrrolidinyl and methyl substituents Unreported (structural analog) Furanone ring instead of isoindole-dione; no fluorine
Compound from (isoindole-dione + pyrrole) Isoindole-1,3-dione linked to substituted pyrrole Experimental (envisioned as enzyme inhibitors) Pyrrole substituent differs; no pyrrolidinone moiety
Pyracarbolid (3,4-dihydro-6-methyl-N-phenyl-2H-pyran-5-carboxamide) Dihydropyran carboxamide Fungicide Carboxamide group; pyran ring instead of isoindole

Key Observations :

Structural Complexity: The target compound’s fused isoindole-pyrrolidinone system distinguishes it from simpler dione derivatives like fluoroimide. This complexity may confer unique binding properties or stability.

Fluorine Substitution : The 4-fluoro group mirrors strategies in agrochemical design (e.g., fluoroimide) to enhance bioavailability and resistance to degradation .

Research Implications :

  • Synthesis and Crystallography : Programs like SHELXL could refine its crystal structure to elucidate conformational preferences.
  • Biological Screening : Dose-effect methodologies (e.g., Litchfield-Wilcoxon ) might assess its potency relative to fluoroimide or pyracarbolid in antifungal assays.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 2-(2,5-dioxopyrrolidin-3-yl)-4-fluoro-2,3-dihydro-1H-isoindole-1,3-dione, and how are reaction parameters optimized?

Answer:
The synthesis typically involves multi-step protocols, including cyclization and fluorination reactions. Key steps may include:

  • Cyclocondensation of precursors under anhydrous conditions to form the isoindole-dione core.
  • Fluorination using selective reagents (e.g., Selectfluor®) at controlled temperatures (60–80°C) to introduce the 4-fluoro substituent.
  • Post-synthetic purification via column chromatography or recrystallization to achieve >95% purity.
    Optimization requires monitoring temperature (to avoid side reactions), pH (for stability of intermediates), and reagent stoichiometry (e.g., 1.2–1.5 equivalents of fluorinating agents). Scalability studies suggest maintaining a reflux time of 12–16 hours for reproducibility .

Basic: Which spectroscopic and analytical techniques are critical for confirming structural integrity?

Answer:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR are used to verify substituent positions (e.g., fluoro group at C4, pyrrolidinone ring connectivity). 19^{19}F NMR confirms fluorine incorporation.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 295.0854 for C14_{14}H10_{10}FN2_2O4_4).
  • X-ray Crystallography : Resolves stereochemical ambiguities; SHELXL refinement is recommended for high-precision structural models .

Advanced: How can crystallographic data refinement resolve stereochemical uncertainties in this compound?

Answer:
Using SHELXL (via Olex2 or similar interfaces), researchers can:

  • Apply Twinning and Hooft restraints to address disordered regions.
  • Refine anisotropic displacement parameters for heavy atoms (e.g., fluorine).
  • Validate with R1_1 < 0.05 and wR2_2 < 0.12 for high-resolution datasets. Case studies show that incorporating Hirshfeld surface analysis clarifies hydrogen-bonding networks influencing stereochemistry .

Advanced: How should discrepancies in reported biological activity data (e.g., IC50_{50}50​ variability) be analyzed?

Answer:

  • Dose-response reassessment : Test the compound across a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
  • Assay standardization : Control variables like buffer composition (e.g., DMSO concentration ≤0.1%) and cell passage number.
  • Comparative modeling : Cross-reference with structurally similar isoindole-diones (e.g., 5-fluorooxindole derivatives) to contextualize activity trends .

Advanced: What computational strategies predict interactions with biological targets (e.g., enzymes)?

Answer:

  • Molecular Docking (AutoDock Vina) : Simulate binding to ATP-binding pockets (e.g., kinases) using the compound’s 3D structure (PDB ID: Custom-generated via Gaussian09 optimization).
  • MD Simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100-ns trajectories.
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with pyrrolidinone carbonyl groups) .

Basic: What physicochemical properties influence solubility and reactivity?

Answer:

PropertyValueRelevance
LogP 1.73Predicts moderate lipophilicity, suitable for cell permeability.
PSA 54.45 ŲHigh polarity limits blood-brain barrier penetration.
Aqueous Solubility 0.12 mg/mLRequires DMSO/cosolvents for in vitro assays.

Data derived from experimental measurements and computational models .

Advanced: How can synthesis be scaled while maintaining yield and purity?

Answer:

  • Flow Chemistry : Continuous reactors improve heat/mass transfer for fluorination steps.
  • DoE (Design of Experiments) : Optimize parameters (e.g., 70°C, 1.3 eq. reagents) via response surface methodology.
  • In-line Analytics : Use PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Basic: What biological targets are associated with isoindole-dione derivatives?

Answer:

  • Kinases : ATP-binding pockets due to isoindole-dione’s planar structure.
  • HDACs : Zinc-binding motifs modulated by fluorine’s electronegativity.
  • Microbial Enzymes : Reported MIC values of 8–16 µg/mL against S. aureus for brominated analogs .

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